molecular formula C21H21N3OS B4905852 N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide

N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B4905852
M. Wt: 363.5 g/mol
InChI Key: JQJQZUBGRNIOEL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is an organic compound that belongs to the class of sulfanylbutanamides. These compounds are characterized by the presence of a sulfanyl group attached to a butanamide backbone. The compound’s structure includes a 2-methylphenyl group and a 6-phenylpyrimidin-4-yl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-19(21(25)24-17-12-8-7-9-15(17)2)26-20-13-18(22-14-23-20)16-10-5-4-6-11-16/h4-14,19H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJQZUBGRNIOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Butanamide Backbone: The final step involves coupling the pyrimidine derivative with a butanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide: Similar structure but with an acetamide backbone.

    N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide: Similar structure but with a propanamide backbone.

Uniqueness

N-(2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

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